molecular formula C17H23NO B11936885 Morphinan-3-ol, 17-(methyl-d3)- CAS No. 53447-08-8

Morphinan-3-ol, 17-(methyl-d3)-

Cat. No.: B11936885
CAS No.: 53447-08-8
M. Wt: 260.39 g/mol
InChI Key: JAQUASYNZVUNQP-ZHFAENJZSA-N
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Description

Morphinan-3-ol, 17-(methyl-d3)- is a compound belonging to the morphinan family, which is known for its psychoactive properties. This compound is a deuterated analog of 17-methylmorphinan-3-ol, where the methyl group at the 17th position is replaced with a deuterium-labeled methyl group. The morphinan structure is a core component of many opioid analgesics, cough suppressants, and dissociative hallucinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphinan-3-ol, 17-(methyl-d3)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for morphinan derivatives often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 17-(methyl-d3)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morphinan-3-ol, 17-(methyl-d3)- is unique due to its deuterium-labeled methyl group, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. This labeling can also help in tracing the compound in biological systems and studying its detailed mechanism of action .

Properties

CAS No.

53447-08-8

Molecular Formula

C17H23NO

Molecular Weight

260.39 g/mol

IUPAC Name

(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1/i1D3

InChI Key

JAQUASYNZVUNQP-ZHFAENJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O

Origin of Product

United States

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